molecular formula C9H11NO2 B1452340 3-(2-Methyl-pyridin-3-YL)-propionic acid CAS No. 70580-36-8

3-(2-Methyl-pyridin-3-YL)-propionic acid

Cat. No. B1452340
CAS RN: 70580-36-8
M. Wt: 165.19 g/mol
InChI Key: KDBNITMMYDMHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methyl-pyridin-3-YL)-propionic acid, or 3MPA for short, is a compound of interest in the field of scientific research. It is a type of organic acid that is used in various laboratory experiments and has a wide range of applications.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Research has focused on the synthesis and structural characterization of compounds related to 3-(2-Methyl-pyridin-3-YL)-propionic acid. For example, studies have detailed the synthesis, crystalline structures, and intermolecular interactions of related pyridine and pyrazole derivatives, highlighting their potential in material science and organic synthesis (Di, 2010), (Amadio et al., 2012).

Catalytic Activities

  • Certain derivatives of 3-(2-Methyl-pyridin-3-YL)-propionic acid have been examined for their catalytic properties, particularly in reactions like the Suzuki-Miyaura coupling, which is fundamental in the development of pharmaceuticals and organic materials (Amadio et al., 2012).

Material Science and Photoluminescence

  • Some studies have delved into the photoluminescent properties of compounds related to 3-(2-Methyl-pyridin-3-YL)-propionic acid, exploring their potential applications in material science and sensor technology. These investigations reveal how structural modifications can impact photoluminescent behavior and offer pathways to new types of fluorescent materials (Savita et al., 2021).

Environmental and Sensor Applications

  • Research has also explored the use of pyridine derivatives in environmental applications, such as the selective removal of anionic dyes from aqueous solutions. This work highlights the potential of these compounds in water treatment and pollution control, demonstrating high uptake capacities and excellent selectivity for anionic dyes (Yu et al., 2021).

Molecular Interactions and Supramolecular Chemistry

  • The study of 3-(2-Methyl-pyridin-3-YL)-propionic acid derivatives extends into supramolecular chemistry, where their molecular interactions, crystal structures, and potential for forming complex architectures are examined. These investigations contribute to the understanding of molecular assembly processes and the design of advanced materials (Zhu et al., 2014).

properties

IUPAC Name

3-(2-methylpyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-8(3-2-6-10-7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBNITMMYDMHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-pyridin-3-YL)-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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